cis-3,4-Dimethoxypyrrolidine hydrochloride
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Overview
Description
cis-3,4-Dimethoxypyrrolidine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two methoxy groups attached to the third and fourth carbon atoms of the pyrrolidine ring, and it exists as a hydrochloride salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4-Dimethoxypyrrolidine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybutanal with ammonia or an amine, followed by cyclization to form the pyrrolidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: cis-3,4-Dimethoxypyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrrolidine derivatives with new functional groups.
Scientific Research Applications
cis-3,4-Dimethoxypyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of cis-3,4-Dimethoxypyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxy groups and the pyrrolidine ring play crucial roles in its reactivity and interactions. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
trans-3,4-Dimethoxypyrrolidine hydrochloride: A stereoisomer with different spatial arrangement of the methoxy groups.
3,4-Dimethoxypyrrolidine: The base compound without the hydrochloride salt.
3,4-Dimethoxy-2-pyrrolidinone: A related compound with a different functional group at the second position.
Uniqueness: cis-3,4-Dimethoxypyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, reactivity, and biological activity compared to its analogs .
Properties
IUPAC Name |
(3R,4S)-3,4-dimethoxypyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-5-3-7-4-6(5)9-2;/h5-7H,3-4H2,1-2H3;1H/t5-,6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHADJZKQYPPMFA-KNCHESJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CNC[C@@H]1OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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